molecular formula C11H16N2OS B13070258 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B13070258
M. Wt: 224.32 g/mol
InChI Key: LKLWXMCZKHUMBX-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a chemical compound that features both an azepane ring and a thiazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the azepane and thiazole rings followed by their coupling. Common synthetic routes may include:

    Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Thiazole Ring: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the azepane and thiazole rings under suitable conditions, possibly using a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent due to the presence of azepane and thiazole rings, which are common in bioactive compounds.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with azepane and thiazole rings may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Azepan-2-yl)-1-(1,3-oxazol-5-yl)ethan-1-one: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to the combination of the azepane and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C11H16N2OS/c14-10(11-7-12-8-15-11)6-9-4-2-1-3-5-13-9/h7-9,13H,1-6H2

InChI Key

LKLWXMCZKHUMBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=CN=CS2

Origin of Product

United States

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